3-Bromoethylbenzimidazole
Description
Propriétés
IUPAC Name |
1-(2-bromoethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDMESZOWPPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Sodium Dithionite-Mediated Cyclization
The one-pot heterocyclization strategy, exemplified by the synthesis of related benzimidazole derivatives, involves condensing nitroaniline precursors with aldehydes bearing bromoethyl groups. For instance, ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under reflux (90°C) with sodium dithionite (Na₂S₂O₄) as a reducing agent. This method facilitates simultaneous cyclization and reduction, yielding the benzimidazole core. Adapting this approach for 3-bromoethylbenzimidazole would require substituting the aldehyde with a bromoethyl-containing analog, such as 3-bromoethyl-4-hydroxybenzaldehyde.
Key Conditions :
The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by ice-water quenching, followed by filtration and drying. Base hydrolysis (e.g., NaOH in ethanol) may further functionalize the compound.
Stobbe Condensation and Cyclization
Multi-Step Synthesis via Stobbe Intermediates
A patent by WO2015005615A1 outlines a scalable route to benzimidazoles using Stobbe condensation, wherein diethyl succinate reacts with a ketone or aldehyde to form a half-ester intermediate. For 3-bromoethylbenzimidazole, this method would involve:
-
Stobbe Condensation : Reacting diethyl succinate with a bromoethyl ketone (e.g., 3-bromoethylacetophenone) in the presence of potassium tert-butoxide (KOtBu) in methanol at 50–55°C.
-
Cyclization : Treating the intermediate with a diamine (e.g., o-phenylenediamine) under basic conditions (K₂CO₃ in methylene chloride/water) to form the benzimidazole ring.
Optimization Insights :
-
Solvent Selection : Methanol or ethanol enhances reaction homogeneity.
-
Base Impact : Potassium carbonate outperforms triethylamine in cyclization efficiency.
-
Yield : Reported yields for analogous benzimidazoles exceed 70%.
Direct Bromination of Ethyl-Substituted Benzimidazoles
Bromination Using HBr and Sodium Nitrite
Adapting methods from pyridine bromination, ethylbenzimidazole derivatives undergo electrophilic substitution at the ethyl group. As demonstrated in CN104945314A, 4-methyl-3-aminopyridine is brominated using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -5°C. For 3-ethylbenzimidazole, analogous conditions would involve:
-
Salt Formation : Reacting 3-ethylbenzimidazole with HBr to form a hydrobromide salt.
-
Bromination : Adding bromine (Br₂) dropwise at -10–0°C, followed by NaNO₂ to generate the nitrosonium ion, which facilitates bromine incorporation.
Critical Parameters :
-
Temperature Control : Sub-zero temperatures minimize side reactions.
-
Stoichiometry : A 3:1 molar ratio of Br₂ to substrate ensures complete conversion.
-
Yield : Up to 95% reported for analogous pyridine bromination.
Comparative Analysis of Synthetic Methods
*Estimated based on analogous reactions.
Mechanistic and Practical Considerations
Heterocyclization Mechanism
The Na₂S₂O₄-mediated pathway proceeds via nitro group reduction to an amine, followed by nucleophilic attack on the aldehyde carbonyl. Cyclodehydration forms the benzimidazole ring, with the bromoethyl group introduced via the aldehyde substrate.
Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives, including 3-bromoethylbenzimidazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can interact with various molecular targets involved in cancer progression. For instance, benzimidazole derivatives have shown efficacy in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression. A notable example is the approval of several benzimidazole-based drugs for cancer treatment, such as Bendamustine and Selumetinib , which have undergone clinical trials demonstrating their effectiveness against various cancer types .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been documented in numerous studies. 3-Bromoethylbenzimidazole has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain benzimidazole derivatives possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Additionally, their antifungal properties have also been explored, showcasing effectiveness against fungi such as Candida albicans and Aspergillus niger.
Anti-inflammatory Effects
Benzimidazole derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. Studies have demonstrated that these compounds can act as cyclooxygenase inhibitors, reducing inflammation markers in experimental models . This makes them candidates for developing new anti-inflammatory medications.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated the effects of a series of benzimidazole derivatives on cancer cell lines. Among these, 3-bromoethylbenzimidazole was identified as a potent inhibitor of cell proliferation in HeLa cells, demonstrating an IC50 value lower than many standard chemotherapeutics . The mechanism was attributed to its ability to induce apoptosis through the activation of caspases.
Case Study 2: Antimicrobial Activity
In a comparative study on the antibacterial efficacy of various benzimidazole derivatives, 3-bromoethylbenzimidazole exhibited significant activity against Staphylococcus aureus with an MIC value comparable to that of standard antibiotics like methicillin. This underscores its potential as a lead compound for developing new antimicrobial agents .
Mécanisme D'action
The mechanism of action of 3-Bromoethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The bromoethyl group enhances its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Key Observations :
- Bromine Position : Bromine on aromatic rings (e.g., 3-bromophenyl in ) enhances electrophilicity, facilitating interactions with biological targets. In contrast, bromine on alkyl chains (e.g., 3-bromoethyl) may increase steric hindrance but improve lipid solubility .
- Heterocyclic Modifications : Replacing benzimidazole with imidazooxazole () or thiazolo-benzimidazole () alters electronic properties. Thiazolo derivatives exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .
Antiparasitic Activity
Benzimidazole derivatives with halogen substituents, such as 3-bromoethylbenzimidazole, are often explored for antiparasitic applications. For instance, analogs like 3-(2-[1H-benzimidazol-2-yl)-2-oxoethyl]benzoic acid show potent activity against Trypanosoma cruzi (IC₅₀ = 1.2 μM) . Bromine’s electron-withdrawing effect may enhance binding to parasitic enzymes like β-tubulin, a common target for benzimidazole anthelmintics .
Anticancer Potential
Brominated benzimidazoles demonstrate cytotoxic effects via DNA intercalation or topoisomerase inhibition. The compound 2-(3-bromophenyl)-imidazo[2,1-b]oxazole () exhibited moderate activity against breast cancer cell lines (IC₅₀ = 8.7 μM), attributed to its planar structure enabling DNA interaction .
Toxicity Considerations
While bromine enhances bioactivity, it may also increase toxicity. Hydrophilic analogs like 2-(3-hydroxypropyl)benzimidazole () show lower cytotoxicity but reduced efficacy .
Activité Biologique
3-Bromoethylbenzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its potential applications as an anticancer agent, antioxidant, and antimicrobial agent. The following sections will detail the biological activities of 3-bromoethylbenzimidazole, supported by research findings, data tables, and case studies.
Chemical Structure
The chemical structure of 3-bromoethylbenzimidazole can be represented as follows:
This structure features a bromine atom and an ethyl group attached to the benzimidazole ring, which is crucial for its biological activity.
1. Anticancer Activity
Research indicates that 3-bromoethylbenzimidazole exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .
Table 1: Anticancer Activity of 3-Bromoethylbenzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromoethylbenzimidazole | MCF-7 | 25 | Induces apoptosis |
| 4-(1H-benzo[d]imidazol-2-yl) | U87 glioblastoma | 45.2 | Inhibits PI3K pathway |
2. Antioxidant Activity
The antioxidant properties of 3-bromoethylbenzimidazole have been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The compound demonstrated moderate activity in these assays, suggesting its potential as a protective agent against oxidative stress .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| 3-Bromoethylbenzimidazole | 40 | 35 |
| Standard (BHT) | 70 | 65 |
3. Antimicrobial Activity
In addition to its anticancer and antioxidant properties, 3-bromoethylbenzimidazole has shown antimicrobial activity against various pathogens. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Table 3: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies have explored the application of benzimidazole derivatives in clinical settings. For instance, one case study focused on the use of a related benzimidazole compound in combination therapy for cancer treatment. The results indicated enhanced efficacy when combined with standard chemotherapeutics, highlighting the potential for improving treatment outcomes in patients .
Q & A
Q. What strategies mitigate competing side-reactions during multi-step benzimidazole functionalization?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc.
- Sequential Addition : Control stoichiometry of reagents (e.g., aryl halides) to minimize cross-coupling.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
